![molecular formula C7H5BBrNO2 B1441203 5-Bromo-2-cyanophenylboronic acid CAS No. 1032231-30-3](/img/structure/B1441203.png)
5-Bromo-2-cyanophenylboronic acid
Overview
Description
“5-Bromo-2-cyanophenylboronic acid” is a chemical compound with the empirical formula C7H5BBrNO2 . It is often used in research and development .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the key steps is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C7H5BBrNO2 . The molecular weight of this compound is 225.84 .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling . This reaction involves the use of a palladium catalyst and a boron reagent .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 248-255 °C . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Medicinal Chemistry
5-Bromo-2-cyanophenylboronic acid plays a significant role in the synthesis of various organic compounds. Ikram et al. (2015) report the synthesis of new derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, which involved the reaction of different arylboronic acids, including this compound, to synthesize thiophene derivatives. These derivatives exhibited potential for haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their use in medicinal applications (Ikram et al., 2015).
Organic Synthesis and Pharmaceutical Applications
Ismail (2006) describes the efficient synthesis of 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile and its analogues, showcasing the versatility of this compound in creating structurally complex molecules. This work underlines the broad utility of this compound in organic synthesis, particularly in the development of pharmaceuticals (Ismail, 2006).
Chemical Transformations and Synthesis
Szumigala et al. (2004) developed a scalable synthesis method involving the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the chemical versatility of similar compounds. This method is significant for the halodeboronation of a series of aryl boronic acids, indicating the broader applicability of these compounds in chemical synthesis (Szumigala et al., 2004).
Catalysis and Material Science
Sutherland and Gallagher (2003) explored the use of 5-bromo-2-fluoro-3-pyridylboronic acid in Suzuki reactions to synthesize 3,5-disubstituted 2-fluoropyridines, which could be converted to corresponding 2-pyridones. This study highlights the potential of boronic acids, including this compound, in catalysis and material science applications (Sutherland & Gallagher, 2003).
Mechanism of Action
Target of Action
5-Bromo-2-cyanophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst facilitates the formation of new carbon-carbon bonds, thereby enabling the coupling of chemically differentiated fragments .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves several steps, including oxidative addition, transmetalation, and reductive elimination . The end result of this pathway is the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including its physical and chemical properties, the conditions under which it is stored and used, and the presence of other compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its role as a reagent in the Suzuki-Miyaura cross-coupling reaction . The ability to form new carbon-carbon bonds is crucial in organic synthesis, as it allows for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction environment . Additionally, the stability of the compound can be influenced by storage conditions, such as temperature . Therefore, careful control of environmental conditions is necessary to ensure the effective action of this compound .
Future Directions
properties
IUPAC Name |
(5-bromo-2-cyanophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIFFSGTUEHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674605 | |
Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1032231-30-3 | |
Record name | B-(5-Bromo-2-cyanophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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